molecular formula C10H15F2NO3 B1290579 Tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate CAS No. 317357-15-6

Tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate

Cat. No. B1290579
CAS RN: 317357-15-6
M. Wt: 235.23 g/mol
InChI Key: AOVSULZRHILJIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl compounds is a topic of interest in several papers. For instance, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is described as a multi-step process starting from commercially available piperidin-4-ylmethanol, involving nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of 71.4% . This suggests that the synthesis of tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate could potentially follow a similar pathway, with modifications to introduce the difluoro groups.

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be complex and is often studied using various spectroscopic techniques. For example, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was characterized using NMR, MS, FT-IR, and X-ray diffraction, and its structure was optimized using density functional theory (DFT) . These techniques could be applied to tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate to determine its molecular structure and electronic properties.

Chemical Reactions Analysis

Tert-butyl compounds participate in a variety of chemical reactions. The paper on tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate describes stereoselective syntheses and reactions with L-selectride to yield cis isomers, as well as Mitsunobu reactions to produce trans isomers . This indicates that tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate may also be amenable to stereoselective reactions and could be used as an intermediate in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their functional groups and molecular structure. For example, the addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells significantly improves their performance by affecting the surface charge of TiO2 and decreasing electron recombination . This suggests that tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate could also have unique physical and chemical properties that might be exploited in various applications, such as in the development of solar cells or other electronic devices.

Safety and Hazards

This compound has been assigned the GHS07 pictogram . The signal word for this compound is “Warning” and it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements for this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h5,7H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVSULZRHILJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate

CAS RN

317357-15-6
Record name tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

To a stirred mixture of 1-(tert-butoxycarbonyl)-4,4-difluoro-2-pyrrolidinylmethanol (2.11 g, 8.89 mmol), Et3 N (6.2 ml, 44.5 mmol), DMSO (6.3 ml, 88.9 mmol) in CH2Cl2 (20 ml) was added SO3 pyridine (4.25 g, 26.7 mmol). After 3 h stirring, the mixture was concentrated in vacuo and diluted with Et2O (200 ml). The resulting mixture was washed with 1 N HCl (100 ml) and brine (100 ml), dried over MgSO4, and concentrated in vacuo. The residue was chromatographed on silica gel with hexane-EtOAc (4:1) as eluent to give 1-(tert-butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarbaldehyde (1.40 g, 67%) as a yellow oil. 1H-NMR (CDCl3) δ 1.45–1.52 (m, 9 H), 2.49 (m, 2 H), 3.75–3.88 (m, 2 H), 4.29–4.42 (m, 1 H), 9.54 and 9.60 (s, each, total 1 H).
Quantity
2.11 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred mixture of 1-(tert-butoxycarbonyl)-4,4-difluoro-2-pyrrolidinylmethanol (2.11 g, 8.89 mmol), Et3N (6.2 ml, 44.5 mmol), DMSO (6.3 ml, 88.9 mmol) in CH2Cl2 (20 ml) was added SO3-pyridine (4.25 g, 26.7 mmol). After 3 h stirring, the mixture was concentrated in vacuo and diluted with Et2O (200 ml). The resulting mixture was washed with 1 N HCl (100 ml) and brine (100 ml), dried over MgSO4, and concentrated in vacuo. The residue was chromatographed on silica gel with hexane-EtOAc (4:1) as eluent to give 1-(tert-butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarbaldehyde (1.40 g, 67%) as a yellow oil. 1H-NMR (CDCl3) δ1.45-1.52 (m, 9 H), 2.49 (m, 2 H), 3.75-3.88 (m, 2 H), 4.29-4.42 (m, 1 H), 9.54 and 9.60 (s, each, total 1 H).
Quantity
2.11 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
SO3-pyridine
Quantity
4.25 g
Type
reactant
Reaction Step Two

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